molecular formula C14H14N2OS B376007 4-(2-methylphenyl)-2-(methylsulfanyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile

4-(2-methylphenyl)-2-(methylsulfanyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile

Cat. No.: B376007
M. Wt: 258.34g/mol
InChI Key: SYNHLRVTXPNRQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-methylphenyl)-2-(methylsulfanyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile is a complex organic compound with a unique structure that includes a pyridine ring, a carbonitrile group, and a methylsulfanyl group

Preparation Methods

The synthesis of 4-(2-methylphenyl)-2-(methylsulfanyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions to form the desired pyridine ring structure. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(2-methylphenyl)-2-(methylsulfanyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The presence of functional groups like the carbonitrile and methylsulfanyl groups allows it to participate in various biochemical pathways. These interactions can affect cellular processes and may be studied for their therapeutic potential.

Comparison with Similar Compounds

Similar compounds include other pyridine derivatives with different substituents. For example:

  • 2-Methylsulfanyl-6-oxo-4-phenyl-1,4,5,6-tetrahydro-pyridine-3-carbonitrile
  • 2-Methylsulfanyl-6-oxo-4-methyl-1,4,5,6-tetrahydro-pyridine-3-carbonitrile

These compounds share structural similarities but differ in their substituents, which can affect their chemical properties and applications

Properties

Molecular Formula

C14H14N2OS

Molecular Weight

258.34g/mol

IUPAC Name

4-(2-methylphenyl)-6-methylsulfanyl-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile

InChI

InChI=1S/C14H14N2OS/c1-9-5-3-4-6-10(9)11-7-13(17)16-14(18-2)12(11)8-15/h3-6,11H,7H2,1-2H3,(H,16,17)

InChI Key

SYNHLRVTXPNRQX-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2CC(=O)NC(=C2C#N)SC

Canonical SMILES

CC1=CC=CC=C1C2CC(=O)NC(=C2C#N)SC

Origin of Product

United States

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